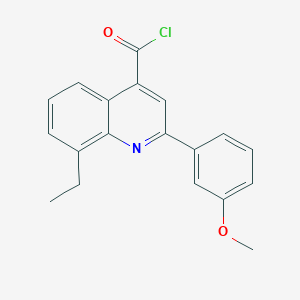

8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride

CAS No.: 1160261-24-4

Cat. No.: VC2667549

Molecular Formula: C19H16ClNO2

Molecular Weight: 325.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1160261-24-4 |

|---|---|

| Molecular Formula | C19H16ClNO2 |

| Molecular Weight | 325.8 g/mol |

| IUPAC Name | 8-ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride |

| Standard InChI | InChI=1S/C19H16ClNO2/c1-3-12-6-5-9-15-16(19(20)22)11-17(21-18(12)15)13-7-4-8-14(10-13)23-2/h4-11H,3H2,1-2H3 |

| Standard InChI Key | FAOMFOQWDBRBCZ-UHFFFAOYSA-N |

| SMILES | CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)Cl |

| Canonical SMILES | CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)Cl |

Introduction

Chemical Identity and Structural Properties

8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride belongs to a class of substituted quinoline compounds that have attracted significant interest in pharmaceutical research. The compound possesses a unique structure with distinct functional groups that define its chemical behavior and potential applications.

Basic Information

The compound 8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 1160261-24-4 |

| Molecular Formula | C₁₉H₁₆ClNO₂ |

| Molecular Weight | 325.79 g/mol |

| MDL Number | MFCD12198060 |

| SMILES Code | O=C(Cl)C1=CC(C2=CC=CC(OC)=C2)=NC3=C(CC)C=CC=C13 |

The compound features a quinoline core with an ethyl group at position 8, a 3-methoxyphenyl substituent at position 2, and a carbonyl chloride group at position 4 . This specific arrangement of functional groups contributes to its unique chemical and potential biological properties.

Structural Features

The molecular structure of 8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride contains several key features:

-

A planar quinoline heterocyclic core, which provides rigidity and potential for π-π interactions

-

An ethyl group at position 8 that enhances lipophilicity

-

A 3-methoxyphenyl group at position 2 that can participate in hydrogen bonding interactions

-

A highly reactive carbonyl chloride group at position 4 that serves as a valuable functional handle for further modifications

These structural elements work together to determine the compound's physical properties, chemical reactivity, and biological interactions.

Chemical Reactivity

The chemical reactivity of 8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride is largely determined by its functional groups, particularly the highly reactive carbonyl chloride moiety.

Reactivity of the Carbonyl Chloride Group

The carbonyl chloride group at position 4 is highly susceptible to nucleophilic attack, making it a versatile handle for further functionalization:

Nucleophilic Substitution Reactions

The carbonyl chloride group readily undergoes nucleophilic substitution reactions with a variety of nucleophiles:

-

Reaction with amines produces amides

-

Reaction with alcohols yields esters

-

Reaction with thiols forms thioesters

These transformations typically proceed under mild conditions due to the high reactivity of the acid chloride functionality, similar to reactions observed with related compounds like 2-(4-Isobutoxyphenyl)quinoline-4-carbonyl chloride.

Quinoline Ring Reactivity

The quinoline core of 8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride can participate in various reactions:

Electrophilic Aromatic Substitution

The quinoline ring can undergo electrophilic aromatic substitution reactions, although with reduced reactivity compared to benzene due to the electron-withdrawing effect of the nitrogen atom.

Coordination Chemistry

The nitrogen atom in the quinoline ring can act as a coordination site for metal ions, potentially leading to the formation of metal complexes with interesting properties.

Structural Comparison with Related Compounds

Understanding the properties of 8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride can be enhanced by comparing it with structurally related quinoline derivatives.

6-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride

This positional isomer differs from 8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride only in the location of the ethyl group (position 6 instead of position 8) . This subtle difference could significantly impact biological activity and chemical properties due to changes in the electron distribution and three-dimensional structure of the molecule.

Other Quinoline-4-carbonyl chloride Derivatives

Other related compounds include:

2-(4-Isobutoxyphenyl)quinoline-4-carbonyl chloride

This compound features an isobutoxyphenyl group at position 2 instead of a methoxyphenyl group. The difference in substituent might affect properties such as lipophilicity, binding interactions, and metabolic stability.

4-Chloro-2-(4-methoxyphenyl)quinoline-3-carbonyl chloride

This derivative has a different substitution pattern, with the carbonyl chloride group at position 3 rather than position 4, and additional chloro substitution at position 4 . These differences would significantly alter the compound's reactivity and potential biological activities.

Structure-Activity Relationships

The biological activity of quinoline derivatives is strongly influenced by their structural features, with key considerations for 8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride including:

Impact of Substituents

The specific substituents on the quinoline scaffold play crucial roles in determining biological activity:

Ethyl Group at Position 8

The ethyl group at position 8 likely contributes to the compound's lipophilicity, potentially enhancing membrane permeability. Position-specific effects may also influence binding to biological targets.

3-Methoxyphenyl at Position 2

The methoxy group on the phenyl ring can participate in hydrogen bonding interactions with biological targets. The position of this substituent (meta vs. para) can significantly affect binding affinity and specificity.

Carbonyl Chloride Functionality

While the carbonyl chloride group is primarily a synthetic handle, its high reactivity means it would likely undergo rapid transformation in biological systems, potentially forming amide bonds with amino groups in proteins or other biomolecules.

Current Research and Future Directions

Research on quinoline derivatives continues to evolve, with several trends that may influence future work involving 8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride.

Recent Developments

Recent research on quinoline derivatives has focused on several areas relevant to 8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride:

Hybrid Molecules

The development of hybrid molecules combining quinoline scaffolds with other bioactive moieties has shown promise in enhancing antimalarial activity. For example, researchers have created hybrids of quinoline derivatives with triazole and N-containing heterocyclic hydrazides to improve anti-plasmodial activity .

Structure Optimization

Ongoing efforts to optimize quinoline structures through strategic modifications aim to enhance specificity and reduce toxicity. These studies provide valuable insights into structure-activity relationships that could guide future research on 8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride.

Future Research Directions

Future studies involving 8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride might explore:

-

Detailed structure-activity relationship studies to optimize biological activity

-

Development of more efficient synthetic routes for large-scale production

-

Investigation of specific biological targets and mechanisms of action

-

Exploration of applications in materials science and catalysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume